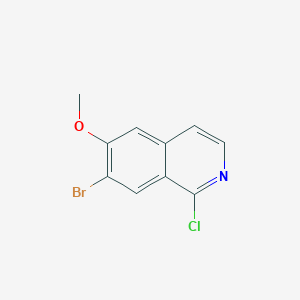![molecular formula C39H75N17O11 B3030646 2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid CAS No. 93674-74-9](/img/structure/B3030646.png)
2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid
Descripción general
Descripción
The compound of interest, 2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid, is a complex molecule that appears to be a peptide or peptide-like structure with multiple amino acid residues and potential for biological activity.
Synthesis Analysis
The synthesis of complex peptides often involves the use of protected amino acids and coupling reactions. For example, the synthesis of a renin inhibitory peptide containing a novel acid residue was achieved through a highly stereoselective synthesis involving protected carboxylic acids as intermediates . Similarly, the preparation of constituent amino acids in AM-toxins involved the synthesis and resolution of amino acids, indicating the importance of stereochemistry in the synthesis of biologically active peptides .
Molecular Structure Analysis
The molecular structure of peptides is crucial for their biological activity. The stereochemistry of amino acids and the presence of specific functional groups can greatly influence the interaction of peptides with biological targets. For instance, the design of AMPA receptor potentiators involved the introduction of a new stereocenter, highlighting the significance of stereochemistry in molecular interactions .
Chemical Reactions Analysis
Peptides can undergo various chemical reactions, including hydrolysis and coupling reactions. The synthesis of dinuclear copper(II) complexes with tetraimidazole ligands involved reductive coupling reactions, which could be relevant for the synthesis of complex peptides with multiple amino groups . Additionally, the synthesis of an acyclic analogue of tetrahydrofolic acid involved hemiaminal intermediates, indicating the complexity of reactions involved in peptide synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of peptides, such as solubility, stability, and reactivity, are influenced by their molecular structure. The stereoselective synthesis of threo-3-hydroxy-4-amino acids involved intermediates that are optically active, which could affect the solubility and stability of the final compounds . The synthesis of unusual basic amino acids by asymmetric hydrogenation also highlights the importance of molecular structure in determining the physical properties of peptides .
Aplicaciones Científicas De Investigación
1. Role in Bioactive Compounds
- The complex amino acid structure is found in constituents of bioactive compounds such as AM-toxins, which are significant in the study of plant pathology and biochemistry (Shimohigashi, Lee, & Izumiya, 1976).
2. Computational Peptidology and Drug Design
- Computational studies on similar amino acids aid in understanding their chemical reactivity, molecular properties, and potential as antifungal agents. This contributes to drug design processes (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
3. Green Chemistry Applications
- Derivatives of similar amino acids are explored in green chemistry for their inhibitive properties in corrosion processes. This has implications in material science and sustainability (Okon, 2010).
4. Role in Antibiotics Synthesis
- Structures related to this amino acid are found in isoleucyl tRNA synthetase inhibitors, which are crucial in antibiotic development (Houge-Frydrych, Gilpin, Skett, & Tyler, 2000).
5. Contributions to Structural Biology
- Studies on similar amino acids provide insights into their vibrational properties, molecular structure, and spectroscopic characterization, advancing the field of structural biology (Leyton et al., 2013).
6. Synthesis of Fluorinated Amino Acids
- Research on structurally similar amino acids contributes to the synthesis of fluorinated amino acids, important in medicinal chemistry (Laue, Kröger, Wegelius, & Haufe, 2000).
7. Exploration in Coordination Chemistry
- The coordination tendencies of amino acids, including structures similar to the one , are studied in the context of lanthanide complexes, adding to our understanding of coordination chemistry (Azab et al., 2011).
8. Development of Potentiators of AMPA Receptors
- Derivatives of this amino acid are used in the development of potentiators for AMPA receptors, relevant in neuroscience and pharmacology (Shepherd et al., 2002).
Propiedades
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H75N17O11/c1-19(2)15-25(32(62)52-23(10-7-13-48-38(43)44)30(60)50-21(5)36(66)67)54-34(64)27(17-57)56-35(65)28(18-58)55-33(63)26(16-20(3)4)53-31(61)24(11-8-14-49-39(45)46)51-29(59)22(40)9-6-12-47-37(41)42/h19-28,57-58H,6-18,40H2,1-5H3,(H,50,60)(H,51,59)(H,52,62)(H,53,61)(H,54,64)(H,55,63)(H,56,65)(H,66,67)(H4,41,42,47)(H4,43,44,48)(H4,45,46,49) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXBLVYBUIDYHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H75N17O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
958.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 21908886 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




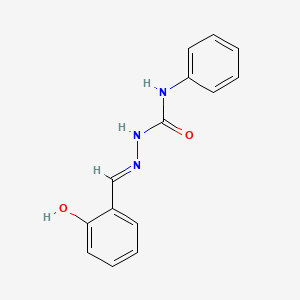
![4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B3030569.png)
![[1,1':4',1''-Terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B3030570.png)


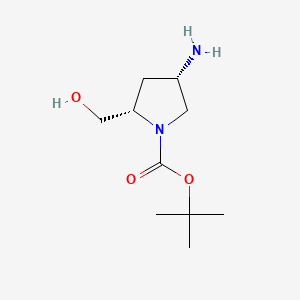
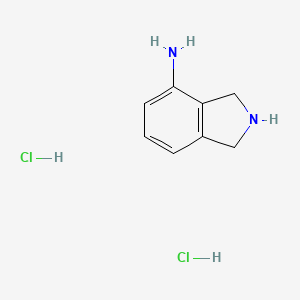
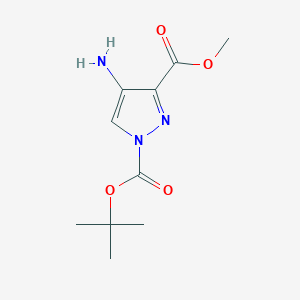
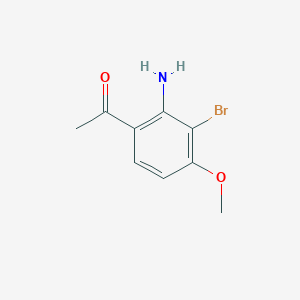

![(2R,3aR,10Z,11aS,12aR,14aR)-2,3,3a,4,5,6,7,8,9,11a,12,13,14,14a-Tetradecahydro-2-[[7-methoxy-8-methyl-2-[4-(1-methylethyl)-2-thiazolyl]-4-quinolinyl]oxy]-5-methyl-4,14-dioxocyclopenta[c]cyclopropa[g][1,6]diazacyclotetradecine-12a(1H)-carboxylic acid](/img/structure/B3030583.png)
